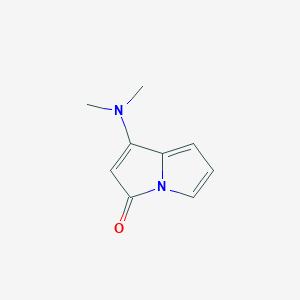

1-(Dimethylamino)-3h-pyrrolizin-3-one

Description

Structure

3D Structure

Properties

IUPAC Name |

1-(dimethylamino)pyrrolizin-3-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N2O/c1-10(2)8-6-9(12)11-5-3-4-7(8)11/h3-6H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GSEZNMMLSANCCD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=CC(=O)N2C1=CC=C2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80293115 | |

| Record name | 1-(dimethylamino)-3h-pyrrolizin-3-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80293115 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

162.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1008-46-4 | |

| Record name | NSC87246 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=87246 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-(dimethylamino)-3h-pyrrolizin-3-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80293115 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 1 Dimethylamino 3h Pyrrolizin 3 One

Retrosynthetic Analysis of the Pyrrolizinone Scaffold with Dimethylamino Substitution

A logical retrosynthetic analysis of 1-(Dimethylamino)-3H-pyrrolizin-3-one suggests several promising disconnection approaches. The primary disconnection would involve the formation of the five-membered lactam ring. This could be envisioned through an intramolecular cyclization of a suitably functionalized pyrrole (B145914) precursor.

A key disconnection severs the C1-N bond of the dimethylamino group, leading back to a 1-halopyrrolizin-3-one or a related electrophilic intermediate. This precursor could then be subjected to nucleophilic substitution with dimethylamine (B145610).

Alternatively, the entire pyrrolizinone core can be disconnected via cycloaddition strategies. A powerful approach is the [3+2] cycloaddition (1,3-dipolar cycloaddition) between an azomethine ylide and a suitable dipolarophile. mdpi.comnih.govresearchgate.net This retrosynthetic pathway leads to simpler, acyclic or monocyclic precursors. For instance, the pyrrolizinone ring system can be constructed from the reaction of proline-derived azomethine ylides with acetylenic compounds. researchgate.net

Another retrosynthetic approach involves the disconnection of the pyrrole ring itself, suggesting a construction from acyclic amino acid derivatives and dicarbonyl compounds, which could then be cyclized to form the bicyclic pyrrolizinone system.

Precursors and Starting Materials for Pyrrolizinone Synthesis

The synthesis of this compound relies on the availability of key precursors. Based on the retrosynthetic analysis, the following classes of starting materials are of significant importance:

Pyrrole Derivatives: Substituted pyrroles are fundamental building blocks. For the target molecule, a pyrrole bearing a carboxymethyl or a related group at the 1-position and a formyl or acetyl group at the 2-position would be a versatile precursor for intramolecular cyclization strategies.

Amino Acids: L-proline is a widely used precursor for generating the requisite azomethine ylides for 1,3-dipolar cycloaddition reactions to form the pyrrolizidine (B1209537) core, which can be subsequently oxidized to the pyrrolizinone. researchgate.net Glycine-based cycloadditions also offer a pathway to pyrrolidine-containing polycycles. mdpi.com

Acetylenic and Olefinic Dipolarophiles: Compounds such as dialkyl acetylenedicarboxylates and alkyl propiolates are common reaction partners in [3+2] cycloaddition reactions with azomethine ylides to construct the pyrrolizine skeleton. researchgate.net

Halogenated Pyrrolizinones: As suggested by the retrosynthetic analysis, 1-halo-pyrrolizin-3-ones would be key intermediates for the late-stage introduction of the dimethylamino group. For example, the reaction of pyrrolizin-3-one with dry hydrogen chloride has been shown to produce the 1-chloro-1,2-dihydro derivative, which is susceptible to nucleophilic displacement. researchgate.net

| Precursor Class | Specific Examples | Synthetic Application |

| Pyrrole Derivatives | 1-(Carboxymethyl)-2-formylpyrrole | Intramolecular cyclization |

| Amino Acids | L-proline, Sarcosine | Generation of azomethine ylides for cycloaddition |

| Dipolarophiles | Dialkyl acetylenedicarboxylates, Alkyl propiolates | [3+2] Cycloaddition reactions |

| Halogenated Pyrrolizinones | 1-Chloro-1,2-dihydropyrrolizin-3-one | Nucleophilic substitution with dimethylamine |

Direct Synthetic Routes to this compound and Analogues

Direct construction of the substituted pyrrolizinone core can be achieved through several powerful synthetic strategies.

Cycloaddition Reactions in Pyrrolizinone Formation

The 1,3-dipolar cycloaddition reaction is a cornerstone in the synthesis of N-fused heterocyclic systems, including pyrrolizines. nih.gov This approach typically involves the in-situ generation of an azomethine ylide from an amino acid, such as proline or sarcosine, which then reacts with a dipolarophile. researchgate.net

For the synthesis of a 1-substituted pyrrolizinone, an unsymmetrical dipolarophile would be required. The regioselectivity of the cycloaddition would be a critical factor in determining the final substitution pattern. While direct synthesis of the target molecule via this method is not explicitly reported, the general applicability of this reaction suggests its potential. The reaction of an azomethine ylide with a dipolarophile containing a latent or protected amino group could be a viable strategy.

A one-pot synthesis of dihydro-1H-pyrrolizine derivatives has been demonstrated through the [3+2] cycloaddition reaction of azomethine ylides, generated from proline and ninhydrin, with dialkyl acetylenedicarboxylates. researchgate.net Subsequent oxidation could potentially yield the desired pyrrolizinone core.

Cascade and Tandem Reactions for Pyrrolizinone Scaffold Assembly

Cascade or tandem reactions offer an efficient and atom-economical approach to complex molecular architectures like pyrrolizinones. These processes involve a sequence of intramolecular reactions, often triggered by a single event, to rapidly build molecular complexity.

For instance, a tandem post-Ugi cyclization and gold(I)-catalyzed annulation has been developed for the regioselective synthesis of functionalized pyrrolo[1,2-a]pyrazine-3,6(2H,4H)-diones, which share a related bicyclic structure. acs.org This highlights the potential of metal-catalyzed cascade reactions in constructing such fused systems. Although a direct application to this compound is yet to be reported, the development of a similar cascade involving a pyrrole-based Ugi adduct could be a promising avenue.

Annulation and Ring-Closure Strategies

Intramolecular annulation and ring-closure reactions of appropriately substituted pyrrole precursors represent a classical and effective method for the synthesis of pyrrolizinones. This strategy typically involves the formation of one of the rings of the bicyclic system from an acyclic chain attached to the pyrrole core.

For example, the cyclization of a 1-(carboxyalkyl)-2-acylpyrrole derivative under dehydrating conditions could lead to the formation of the pyrrolizinone ring. The introduction of the dimethylamino group could be envisioned either on the starting pyrrole derivative or on the final pyrrolizinone product.

Functionalization of Pre-existing Pyrrolizinone Systems to Introduce the Dimethylamino Moiety

An alternative to the de novo synthesis of the substituted pyrrolizinone is the functionalization of a pre-existing pyrrolizin-3-one core. This approach is particularly useful if the parent pyrrolizinone is readily accessible.

A plausible strategy involves the electrophilic halogenation of the pyrrolizin-3-one, followed by nucleophilic substitution with dimethylamine. It has been reported that the reaction of pyrrolizin-3-one with dry hydrogen chloride affords the 1-chloro-1,2-dihydro derivative in high yield. researchgate.net This intermediate, being an α-chloro lactam, should be susceptible to nucleophilic attack by dimethylamine to introduce the desired functionality at the 1-position. Subsequent elimination of hydrogen would yield the target this compound.

Another potential route could involve the direct amination of the pyrrolizinone ring. While challenging, modern catalytic methods for C-H amination could potentially be adapted for this transformation, although this would require significant methodological development.

| Synthetic Strategy | Key Features | Potential for Target Synthesis |

| Cycloaddition Reactions | [3+2] cycloaddition of azomethine ylides with dipolarophiles. | High convergence, but regioselectivity can be a challenge with unsymmetrical dipolarophiles. |

| Cascade/Tandem Reactions | Multi-step transformations in a single pot. | Highly efficient, but requires careful design of the cascade sequence. |

| Annulation/Ring-Closure | Intramolecular cyclization of functionalized pyrrole precursors. | A more traditional but reliable method. |

| Functionalization | Modification of a pre-formed pyrrolizinone ring. | Dependent on the reactivity of the pyrrolizinone core and the availability of suitable precursors. |

Mechanistic Investigations of Key Synthetic Transformations

The synthesis of this compound involves key transformations whose mechanisms are understood from studies on related heterocyclic systems. A highly plausible synthetic route involves the reaction of a suitable pyrrole precursor with N,N-dimethylformamide dimethyl acetal (B89532) (DMFDMA). This reagent is a versatile building block in heterocyclic synthesis, capable of reacting with active methylene (B1212753) groups and amines to facilitate cyclization. scirp.orgscirp.org

The key transformation is a condensation and cyclization sequence. The mechanism can be broken down into the following proposed steps:

Activation of the Pyrrole Precursor : The synthesis would likely start from a pyrrole derivative bearing an active methylene group at the 2-position, such as 2-pyrrol-2-ylacetic acid or its ester derivative.

Formation of an Enamine Intermediate : N,N-Dimethylformamide dimethyl acetal (DMFDMA) reacts with the active methylene group of the pyrrole precursor. DMFDMA serves as an electrophile. The reaction proceeds via the initial loss of one methoxy (B1213986) group to form a reactive oxonium ion, which is then attacked by the carbanion generated from the active methylene group. Subsequent elimination of the second methoxy group and a proton leads to the formation of a stable enamine intermediate. researchgate.net This step effectively introduces the dimethylamino-vinyl moiety that will become part of the final structure.

Intramolecular Cyclization : The next step is an intramolecular nucleophilic attack from the pyrrole nitrogen onto the carbonyl group (or a derivative thereof) of the side chain. This cyclization forms the second five-membered ring of the pyrrolizinone core. DMFDMA can also act as a dehydrating agent, facilitating this condensation step by removing water or alcohol from the reaction mixture, thereby driving the equilibrium towards the cyclized product. researchgate.net

Final Aromatization/Elimination : The resulting intermediate then undergoes a final elimination step. The loss of a molecule (e.g., water or alcohol) from the newly formed ring leads to the creation of the double bond within the five-membered ring, yielding the conjugated 3H-pyrrolizin-3-one system.

This proposed mechanism is analogous to the Vilsmeier-Haack reaction, where a mixture of DMF and a phosphorus halide like POCl₃ is used to generate a Vilsmeier reagent (a chloroiminium ion), which is a potent electrophile for formylating electron-rich heterocyles like pyrrole. chemtube3d.com DMFDMA provides a related but distinct pathway where the acetal itself is the reactive species, enabling both C-C bond formation and the incorporation of the dimethylamino group in a single reagent. scirp.orgacs.org Studies on the reaction of DMFDMA with various 1,3-dicarbonyl compounds and other active methylene substrates have established its role in forming enamine intermediates that are pivotal for the synthesis of a wide array of nitrogen-containing heterocycles. scirp.orgacs.org

Reactivity and Chemical Transformations of 1 Dimethylamino 3h Pyrrolizin 3 One

Reactivity Governed by the Pyrrolizinone Ring System

The pyrrolizin-3-one skeleton is an electron-rich heteroaromatic system, which influences its susceptibility to various chemical reactions. The presence of the dimethylamino group at the 1-position further enhances the electron density of the ring, particularly at the positions ortho and para to it, thereby modulating its reactivity profile.

Electrophilic Aromatic Substitution Reactions

The pyrrolizinone ring is generally activated towards electrophilic attack due to the electron-donating nature of the nitrogen atom. The additional powerful electron-donating effect of the dimethylamino group at the C1 position is expected to further enhance the nucleophilicity of the ring system. While specific studies on the electrophilic substitution of 1-(dimethylamino)-3H-pyrrolizin-3-one are not extensively documented, the reactivity of the parent pyrrolizin-3-one provides valuable insights.

For the parent pyrrolizin-3-one, electrophilic addition has been observed to occur at the C1 position. For instance, reaction with dry hydrogen chloride leads to the formation of a 1-chloro-1,2-dihydro derivative. researchgate.net Similarly, bromination with N-bromosuccinimide (NBS) under free radical conditions has been shown to yield the 2-bromopyrrolizinone. researchgate.net

In the case of this compound, the powerful activating and directing effect of the dimethylamino group would likely direct incoming electrophiles to the C2 position. The reaction would proceed via a resonance-stabilized cationic intermediate.

Table 1: Expected Products of Electrophilic Aromatic Substitution on this compound

| Electrophile | Reagent Example | Expected Major Product |

| Nitronium ion | HNO₃/H₂SO₄ | 2-Nitro-1-(dimethylamino)-3H-pyrrolizin-3-one |

| Halonium ion | Br₂/FeBr₃ | 2-Bromo-1-(dimethylamino)-3H-pyrrolizin-3-one |

| Sulfonium ion | SO₃/H₂SO₄ | 1-(Dimethylamino)-3-oxo-3H-pyrrolizine-2-sulfonic acid |

| Acylium ion | CH₃COCl/AlCl₃ | 2-Acetyl-1-(dimethylamino)-3H-pyrrolizin-3-one |

Nucleophilic Additions and Substitutions

The electron-rich nature of the pyrrolizinone ring generally makes it less susceptible to direct nucleophilic attack. However, nucleophilic reactions can occur following an initial electrophilic addition. In the case of the parent pyrrolizin-3-one, the 1-chloro-1,2-dihydro derivative formed by the addition of HCl readily undergoes nucleophilic displacement of the chloride by O-nucleophiles. researchgate.net

For this compound, a similar two-step sequence could be envisaged. An initial reaction with an electrophile would generate a reactive intermediate that can then be attacked by a nucleophile.

Furthermore, the carbonyl group at the C3 position can potentially undergo nucleophilic addition, a characteristic reaction of ketones. This would involve the attack of a nucleophile on the electrophilic carbon of the C=O bond, leading to the formation of a tetrahedral intermediate.

Pericyclic Reactions, including Cycloadditions and Sigmatropic Rearrangements

Pericyclic reactions are concerted reactions that proceed through a cyclic transition state. nih.govebsco.com The electron-rich diene-like character of the pyrrolizinone system suggests that it could participate in cycloaddition reactions, such as the Diels-Alder reaction, where it would act as the diene component. The presence of the electron-donating dimethylamino group would enhance its reactivity in this regard.

While specific examples of pericyclic reactions involving this compound are scarce in the literature, the general reactivity of related heterocyclic systems in [4+2] cycloadditions is well-established.

Sigmatropic rearrangements, which involve the migration of a sigma-bond within a pi-electron system, are also a possibility. For instance, a tandfonline.comtandfonline.com-sigmatropic rearrangement could potentially occur if a suitable substituent is present on the nitrogen atom of the pyrrolizine ring or on the dimethylamino group.

Reactivity of the Dimethylamino Substituent

The dimethylamino group is a versatile functional group that significantly influences the reactivity of the molecule.

Basic Properties and Protonation Effects

The lone pair of electrons on the nitrogen atom of the dimethylamino group confers basic properties to the molecule. Protonation would occur at this nitrogen atom in the presence of an acid. The resulting ammonium (B1175870) salt would have significantly different electronic properties compared to the neutral molecule. Protonation of the dimethylamino group would deactivate the pyrrolizinone ring towards electrophilic attack due to the electron-withdrawing nature of the newly formed cationic center. The basicity of the amino group can be compared to other basic amino acids like arginine and lysine. youtube.comyoutube.com

Transformations Involving the Amino Group (e.g., Alkylation, Acylation, Elimination)

The nucleophilic nitrogen of the dimethylamino group can participate in various chemical transformations.

Alkylation: The dimethylamino group can be further alkylated using alkyl halides to form a quaternary ammonium salt. This reaction proceeds via an SN2 mechanism. youtube.com

Acylation: Reaction with acylating agents, such as acid chlorides or anhydrides, would lead to the formation of an amide. This transformation would reduce the electron-donating ability of the substituent. youtube.com

Elimination: If a suitable leaving group is present on a carbon atom beta to the dimethylamino group, an elimination reaction can occur, leading to the formation of an alkene.

Table 2: Potential Transformations of the Dimethylamino Group

| Reaction Type | Reagent Example | Product Type |

| Alkylation | Methyl iodide (CH₃I) | Quaternary ammonium iodide salt |

| Acylation | Acetyl chloride (CH₃COCl) | N-acetyl-N-methyl-1-(3-oxo-3H-pyrrolizin-1-yl)acetamide |

| Oxidation | Hydrogen peroxide (H₂O₂) | N-oxide derivative |

Reactivity of the Carbonyl Moiety (3-one)

The carbonyl group at the 3-position is a key reactive site in this compound. Its reactivity is significantly modulated by the electronic effects of the fused pyrrole (B145914) ring and the dimethylamino group.

The carbonyl carbon of this compound is susceptible to nucleophilic attack. However, the inherent electron-donating character of the pyrrole ring, further amplified by the dimethylamino group at the 1-position, reduces the electrophilicity of the carbonyl carbon. This deactivation is a result of resonance delocalization, where the lone pair of electrons on the nitrogen atoms can be pushed towards the carbonyl group, decreasing its partial positive charge.

Despite this reduced electrophilicity, reactions with strong nucleophiles can still occur. The outcomes of such reactions are dependent on the nature of the nucleophile and the reaction conditions.

Table 1: Predicted Reactivity with Selected Nucleophiles

| Nucleophile | Predicted Product(s) | Reaction Conditions | Expected Yield |

| Grignard Reagents (R-MgX) | Tertiary alcohol | Anhydrous ether/THF | Moderate |

| Organolithium Reagents (R-Li) | Tertiary alcohol | Anhydrous ether/THF | Moderate to Good |

| Hydride Reagents (e.g., NaBH₄) | Secondary alcohol | Protic solvent (e.g., MeOH, EtOH) | Good |

| Cyanide (e.g., KCN) | Cyanohydrin | Acidic or neutral pH | Low to Moderate |

Note: The predicted outcomes are based on general principles of carbonyl chemistry and the expected electronic effects of the dimethylamino-pyrrolizinone system. Actual yields may vary.

The presence of α-protons adjacent to the carbonyl group allows for keto-enol tautomerism. In the case of this compound, the situation is more complex due to the presence of the dimethylamino group, which introduces the possibility of enamine-like resonance structures.

The equilibrium between the keto and enol forms is significantly influenced by the solvent and the electronic nature of the substituents. nih.govcymitquimica.com For this compound, the strong electron-donating dimethylamino group is expected to heavily favor a resonance contributor with significant enolate/enamine character. This delocalization stabilizes the system and can influence the site of electrophilic attack.

Scheme 1: Tautomeric and Resonance Forms of this compound

This electronic distribution enhances the nucleophilicity of the oxygen atom and the C2-position of the pyrrolizinone ring, making them susceptible to attack by electrophiles.

Metal-Catalyzed Transformations and Cross-Coupling Reactions

The pyrrolizinone scaffold is a valuable platform for the introduction of molecular complexity through metal-catalyzed cross-coupling reactions. Transition metals such as palladium, copper, and rhodium are commonly employed to facilitate the formation of new carbon-carbon and carbon-heteroatom bonds. organic-chemistry.orgnih.govyoutube.com

The presence of the dimethylamino group can serve as a directing group in certain metal-catalyzed C-H activation reactions, although it can also influence the electronic properties of the heterocyclic system, affecting catalyst activity and selectivity. While specific examples for this compound are not extensively documented, analogous reactions on related heterocyclic systems provide a basis for predicting its reactivity.

Table 2: Potential Metal-Catalyzed Cross-Coupling Reactions

| Reaction Type | Coupling Partner | Catalyst System (Predicted) | Potential Product |

| Suzuki Coupling | Arylboronic acid | Pd(PPh₃)₄ / Base | 1-(Dimethylamino)-x-aryl-3H-pyrrolizin-3-one |

| Heck Coupling | Alkene | Pd(OAc)₂ / Ligand / Base | 1-(Dimethylamino)-x-alkenyl-3H-pyrrolizin-3-one |

| Sonogashira Coupling | Terminal alkyne | PdCl₂(PPh₃)₂ / CuI / Base | 1-(Dimethylamino)-x-alkynyl-3H-pyrrolizin-3-one |

| Buchwald-Hartwig Amination | Amine | Pd catalyst / Ligand / Base | 1-(Dimethylamino)-x-amino-3H-pyrrolizin-3-one |

Note: The feasibility and regioselectivity of these reactions would require experimental verification. The position of substitution (x) would depend on the specific reaction conditions and the directing effects of the substituents.

Chemo-, Regio-, and Stereoselectivity in Reactions of this compound

The presence of multiple reactive sites in this compound makes selectivity a critical aspect of its chemical transformations.

Chemoselectivity: In reactions involving reagents that can potentially react with both the carbonyl group and the pyrrole ring, the outcome will be determined by the relative reactivity of these sites under the given conditions. For instance, soft electrophiles are more likely to react at the electron-rich pyrrole ring, while hard nucleophiles will preferentially attack the carbonyl carbon.

Regioselectivity: In reactions such as electrophilic substitution on the pyrrole ring, the position of attack is governed by the directing effects of the existing substituents. The powerful electron-donating dimethylamino group at the 1-position, along with the carbonyl group at the 3-position, will direct incoming electrophiles to specific positions on the pyrrolizinone core. Computational studies on related systems can often predict the most likely sites of reaction.

Stereoselectivity: For reactions that generate new chiral centers, such as the reduction of the carbonyl group or nucleophilic addition, the stereochemical outcome is of significant interest. The planar nature of the pyrrolizinone ring system can lead to facial selectivity in the approach of reagents, potentially favoring the formation of one diastereomer over another.

The precise control of chemo-, regio-, and stereoselectivity is a key challenge and a major area of research in the functionalization of such heterocyclic systems.

Advanced Spectroscopic and Spectrometric Characterization for Structural Elucidation of 1 Dimethylamino 3h Pyrrolizin 3 One

High-Resolution Mass Spectrometry for Precise Molecular Weight Determination and Fragmentation Analysis

High-resolution mass spectrometry (HRMS) is a cornerstone technique for determining the precise molecular weight and elemental composition of a compound. For 1-(Dimethylamino)-3H-pyrrolizin-3-one, with a molecular formula of C₉H₁₀N₂O, the calculated exact mass can be determined with high accuracy, allowing for unambiguous formula confirmation.

Table 1: Predicted High-Resolution Mass Spectrometry Data for this compound

| Ion Species | Calculated Exact Mass |

| [M+H]⁺ | 163.0866 |

| [M+Na]⁺ | 185.0685 |

| [M+K]⁺ | 201.0425 |

| [M]⁺˙ | 162.0793 |

The fragmentation pattern observed in mass spectrometry provides valuable insights into the compound's structure. wikipedia.org The fragmentation of the molecular ion of this compound is expected to be influenced by the stability of the resulting fragments. chemguide.co.uk The pyrrolizinone core and the dimethylamino substituent will dictate the primary cleavage pathways.

Plausible Fragmentation Pathways:

The electron-donating dimethylamino group and the conjugated pyrrolizinone system influence the fragmentation. nih.gov Common fragmentation processes for related aromatic and heterocyclic compounds involve the loss of small, stable neutral molecules or radicals. libretexts.orgmiamioh.edu

A probable fragmentation pathway for this compound would involve the initial loss of a methyl radical (•CH₃) from the dimethylamino group to form a stable iminium cation. Another potential fragmentation could be the loss of a molecule of carbon monoxide (CO) from the ketone functionality, a common fragmentation for cyclic ketones. miamioh.edu Further fragmentation of the pyrrolizine ring system could also occur. The study of fragmentation pathways in substituted pyrrole (B145914) derivatives has shown that the nature of the substituent significantly directs the fragmentation process. nih.gov

Multi-Dimensional Nuclear Magnetic Resonance Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for elucidating the detailed structure of organic molecules in solution.

Elucidation of Connectivity and Proton/Carbon Environments (e.g., ¹H, ¹³C, COSY, HSQC, HMBC)

One-dimensional (¹H and ¹³C) and two-dimensional (COSY, HSQC, HMBC) NMR experiments are fundamental for assigning the proton and carbon signals and establishing the connectivity within the molecule.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to show distinct signals for the aromatic protons on the pyrrolizine ring and the methyl protons of the dimethylamino group. Based on data for the parent pyrrolizin-3-one and other substituted pyrroles, the chemical shifts can be predicted. rsc.orgrsc.org The protons on the five-membered ring will likely appear at higher chemical shifts due to the ring currents and the influence of the adjacent carbonyl and amino groups. The protons of the dimethylamino group would appear as a singlet in the upfield region.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum will provide information on all the carbon atoms in the molecule. The carbonyl carbon (C=O) is expected to have the highest chemical shift, typically in the range of 170-180 ppm. The carbons of the aromatic pyrrole ring and the vinylogous amide system will appear in the downfield region, while the methyl carbons of the dimethylamino group will be found in the upfield region. Data from related pyrrolizinone structures can aid in the precise assignment of these signals. rsc.org

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| 1 | - | ~150 |

| 2 | ~5.8 | ~95 |

| 3 | - | ~175 |

| 5 | ~7.0 | ~120 |

| 6 | ~6.5 | ~110 |

| 7 | ~6.8 | ~115 |

| 8 | - | ~130 |

| N-CH₃ | ~3.0 | ~40 |

Note: These are predicted values based on known data for similar structures and are subject to experimental verification.

2D NMR Spectroscopy:

COSY (Correlation Spectroscopy): This experiment will reveal the coupling relationships between adjacent protons, helping to trace the connectivity of the protons within the pyrrolizine ring system.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with its directly attached carbon atom, allowing for the unambiguous assignment of carbon signals based on the already assigned proton signals.

Advanced NMR Techniques for Stereochemical Assignment and Conformational Analysis

For planar molecules like this compound, extensive stereochemical analysis is generally not required. However, techniques like Nuclear Overhauser Effect Spectroscopy (NOESY) or Rotating-frame Overhauser Effect Spectroscopy (ROESY) could be used to confirm the planarity of the ring system through the absence of through-space correlations that would indicate non-planar conformations. These techniques are more critical for molecules with stereocenters or restricted bond rotations.

Single-Crystal X-ray Diffraction for Definitive Solid-State Structure Determination

Single-crystal X-ray diffraction provides the most definitive structural information for a crystalline solid, including precise bond lengths, bond angles, and intermolecular interactions. While no crystal structure has been reported for this compound itself, the structure of the parent pyrrolizin-3-one has been determined. rsc.org

The parent molecule is planar, and it is expected that the substituted derivative will also adopt a largely planar conformation. The introduction of the dimethylamino group at the C1 position may influence the crystal packing due to steric and electronic effects. Intermolecular interactions, such as π-π stacking between the planar pyrrolizinone rings and potential weak C-H···O or C-H···N hydrogen bonds, would be expected to govern the solid-state assembly. researchgate.netmdpi.com Obtaining a suitable crystal of this compound for X-ray analysis would be a key step in its complete characterization. researchgate.netrsc.org

Table 3: Expected Crystallographic Parameters for this compound (based on related structures)

| Parameter | Expected Value |

| Crystal System | Monoclinic or Orthorhombic |

| Space Group | P2₁/c or similar |

| Z (molecules per unit cell) | 4 |

| Key Bond Lengths (Å) | C=O (~1.22), C-N (ring, ~1.41), C-N (amino, ~1.38) |

| Key Bond Angles (°) | Angles within the fused rings will reflect their geometry |

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification and Hydrogen Bonding Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule, providing a fingerprint for the functional groups present. ksu.edu.sapsu.edu

Infrared (IR) Spectroscopy: The IR spectrum of this compound is expected to show characteristic absorption bands. A strong absorption band corresponding to the C=O stretching vibration of the ketone group is anticipated in the region of 1680-1720 cm⁻¹. The C=C and C-N stretching vibrations of the pyrrole ring and the vinylogous amide system will appear in the 1400-1650 cm⁻¹ region. The C-H stretching vibrations of the aromatic ring and the methyl groups will be observed around 2800-3100 cm⁻¹.

Raman Spectroscopy: Raman spectroscopy is particularly useful for observing vibrations of non-polar bonds and symmetric vibrations. The C=C bonds of the pyrrolizine ring are expected to show strong Raman signals. The symmetric stretching of the C-N bonds may also be more prominent in the Raman spectrum compared to the IR spectrum. The combination of IR and Raman data provides a more complete picture of the vibrational properties of the molecule. aps.orgresearchgate.net

Table 4: Predicted Characteristic Vibrational Frequencies for this compound

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Technique |

| C=O stretch | 1680 - 1720 | IR (strong) |

| C=C/C-N stretch (ring) | 1400 - 1650 | IR, Raman |

| C-H stretch (aromatic) | 3000 - 3100 | IR, Raman |

| C-H stretch (aliphatic) | 2850 - 2960 | IR, Raman |

Electronic Absorption and Emission Spectroscopy for Electronic Transitions and Photophysical Properties

Electronic absorption (UV-Vis) and emission (fluorescence) spectroscopy provide information about the electronic transitions within a molecule and its photophysical properties. The presence of the electron-donating dimethylamino group in conjugation with the electron-accepting pyrrolizinone core suggests that this compound will exhibit interesting photophysical properties. nih.gov

UV-Vis Absorption Spectroscopy: The UV-Vis spectrum is expected to show absorption bands corresponding to π-π* transitions within the conjugated pyrrolizinone system. The introduction of the dimethylamino group is likely to cause a bathochromic (red) shift in the absorption maximum compared to the parent pyrrolizin-3-one due to intramolecular charge transfer (ICT) from the donor group to the acceptor core. Studies on other pyrrolizin-3-one derivatives have shown absorption maxima in the range of 306–416 nm. tandfonline.com

Fluorescence Spectroscopy: Many donor-π-acceptor molecules are fluorescent. nih.gov Upon excitation, this compound is expected to exhibit fluorescence emission. The emission wavelength is also likely to be sensitive to solvent polarity (solvatochromism), a characteristic feature of ICT states. The Stokes shift, which is the difference between the absorption and emission maxima, provides information about the change in geometry between the ground and excited states. Related pyrrolizinone derivatives have shown fluorescence emission in the range of 465–614 nm. tandfonline.com

Computational and Theoretical Studies of 1 Dimethylamino 3h Pyrrolizin 3 One

Quantum Chemical Calculations for Electronic Structure Analysis

The electronic structure of a molecule dictates its physical and chemical properties. Quantum chemical calculations are the cornerstone for analyzing the distribution of electrons and energy levels within 1-(Dimethylamino)-3H-pyrrolizin-3-one.

Density Functional Theory (DFT) and ab initio methods are principal tools for computational chemistry. conicet.gov.ar DFT methods, such as the widely used B3LYP functional, calculate the electronic structure of a molecule based on its electron density, offering a balance between computational cost and accuracy. researchgate.net Ab initio methods, while more computationally demanding, are derived directly from theoretical principles without the use of experimental data.

For this compound, these calculations would begin by determining the most stable three-dimensional arrangement of its atoms, known as the optimized molecular geometry. This process involves calculating forces on each atom and adjusting their positions until a minimum energy structure is found. The output provides precise data on bond lengths, bond angles, and dihedral angles.

Table 1: Representative Optimized Geometrical Parameters for a Pyrrolizinone System (Illustrative) This table illustrates the type of data obtained from DFT calculations. Actual values for this compound would require a specific computational study.

| Parameter | Description | Typical Calculated Value |

|---|---|---|

| C=O Bond Length | The length of the carbonyl double bond. | ~1.22 Å |

| C-N (ring) Bond Length | The length of the carbon-nitrogen bond within the pyrrole (B145914) ring. | ~1.38 Å |

| C-N (amino) Bond Length | The length of the bond connecting the dimethylamino group to the ring. | ~1.36 Å |

| C-C-N Bond Angle | The angle within the five-membered ring. | ~108° |

Molecular Orbital (MO) theory describes how atomic orbitals combine to form molecular orbitals, which span the entire molecule. youtube.com Among these are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), often called the frontier orbitals. youtube.com The energy of the HOMO relates to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. aimspress.com

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter. A small gap suggests that the molecule is more polarizable and has higher chemical reactivity, as it requires less energy to excite an electron to a higher energy state. irjweb.com In this compound, the electron-donating dimethylamino group is expected to raise the energy of the HOMO, thereby reducing the HOMO-LUMO gap and increasing the molecule's reactivity, particularly its nucleophilic character.

From the HOMO and LUMO energies, several global reactivity descriptors can be calculated to quantify the molecule's chemical behavior. conicet.gov.ar

Table 2: Illustrative Quantum Chemical Descriptors Derived from HOMO-LUMO Energies

| Descriptor | Formula | Significance |

|---|---|---|

| HOMO-LUMO Gap (ΔE) | ELUMO - EHOMO | Indicates kinetic stability and chemical reactivity. irjweb.com |

| Chemical Hardness (η) | (ELUMO - EHOMO) / 2 | Measures resistance to change in electron distribution. irjweb.com |

| Chemical Softness (S) | 1 / (2η) | The reciprocal of hardness; indicates high polarizability. conicet.gov.ar |

| Electronegativity (χ) | -(EHOMO + ELUMO) / 2 | Measures the power of an atom or group to attract electrons. conicet.gov.ar |

| Electrophilicity Index (ω) | χ² / (2η) | Quantifies the ability of a species to accept electrons. irjweb.com |

Stability can also be assessed through hydrogenation reactions. Studies on related pyrrolizin-3-ones show they can be hydrogenated to their more saturated pyrrolizidin-3-one derivatives, indicating the relative stability of the double bonds in the parent ring system. researchgate.net

Modeling of Reactivity and Reaction Pathways

Beyond static properties, computational chemistry is instrumental in modeling how a molecule behaves during a chemical reaction.

When a molecule undergoes a chemical reaction, it passes through a high-energy state known as the transition state (TS). Locating the geometry and energy of this transition state is key to understanding the reaction mechanism and predicting its rate. DFT calculations can map out the entire reaction pathway, from reactants to products, via the transition state.

For this compound, this is particularly useful for studying its reactions with electrophiles or nucleophiles. For instance, the reaction of a related pyrrolizin-3-one with an electrophile like HCl proceeds via an electrophilic addition mechanism. researchgate.net A computational study would model the approach of the electrophile to the pyrrolizinone, calculate the energies of possible intermediates and transition states, and identify the lowest-energy path. This analysis reveals whether the reaction is likely to be concerted (one step) or stepwise (involving intermediates). nih.gov

Many reactions can yield multiple products. Regioselectivity refers to the preference for reaction at one position over another, while stereoselectivity refers to the preference for the formation of one stereoisomer over another. Computational modeling is highly effective at predicting these outcomes.

In the case of this compound, the molecule is asymmetric, and its various carbon and nitrogen atoms exhibit different electronic properties. For example, in an electrophilic addition reaction, the electrophile could potentially attack several positions on the ring. By calculating the activation energies for each possible pathway, chemists can predict the major product. nih.gov The pathway with the lowest-energy transition state will be the most favorable and will lead to the principal regioisomer. nih.gov

Similarly, for reactions that create new chiral centers, such as the hydrogenation of the pyrrolizinone ring, computational studies can predict the stereochemical outcome. researchgate.net By modeling the approach of the reactant to either face of the molecule and calculating the respective transition state energies, the model can determine which diastereomer is more likely to form.

Tautomerism and Conformational Energetics Studies

The structure of this compound suggests the possibility of tautomerism, a phenomenon where a molecule exists in two or more interconvertible forms that differ in the position of a proton and the location of a double bond. For this compound, the primary tautomeric equilibrium to consider would be between the aminopyrrolizinone form and its imino-alcohol tautomer.

Computational studies, typically employing Density Functional Theory (DFT), are instrumental in predicting the relative stabilities of these tautomers. By calculating the Gibbs free energy of each form, a quantitative assessment of their equilibrium populations can be made. For many N-heterocyclic compounds containing an amino group adjacent to a carbonyl moiety, the amino form is generally found to be the more stable tautomer in the gas phase and in non-polar solvents. This preference is often attributed to the greater resonance stabilization of the amino-carbonyl system.

Table 1: Hypothetical Relative Energies of this compound Tautomers

| Tautomer | Method | Basis Set | Relative Energy (kcal/mol) |

| This compound | DFT (B3LYP) | 6-311++G(d,p) | 0.00 (Reference) |

| 1-Imino-3-hydroxy-1H-pyrrolizine | DFT (B3LYP) | 6-311++G(d,p) | > 5.0 (Estimated) |

Note: The data in this table is hypothetical and based on general principles of tautomerism in related heterocyclic systems. Specific computational studies on this compound are not currently available in the cited literature.

Conformational analysis focuses on the different spatial arrangements of the atoms that can be interconverted by rotation about single bonds. For this compound, the primary conformational flexibility arises from the rotation of the dimethylamino group. The orientation of this group relative to the pyrrolizinone ring can influence the molecule's electronic properties and steric interactions.

Computational methods can map the potential energy surface as a function of the dihedral angle of the C-N bond connecting the dimethylamino group to the pyrrolizinone ring. These calculations can identify the most stable (lowest energy) conformation and the energy barriers to rotation. It is anticipated that the planar conformation, where the dimethylamino group is coplanar with the aromatic ring, would be stabilized by resonance, but steric hindrance between the methyl groups and the adjacent hydrogen atom on the ring might lead to a slightly twisted, low-energy conformation.

Prediction of Spectroscopic Parameters and Comparison with Experimental Data

Theoretical calculations are a powerful tool for predicting various spectroscopic parameters, including vibrational frequencies (IR and Raman), nuclear magnetic resonance (NMR) chemical shifts, and electronic absorption spectra (UV-Vis). These predictions can aid in the interpretation of experimental spectra and the structural elucidation of newly synthesized compounds.

DFT and time-dependent DFT (TD-DFT) are the methods of choice for these predictions. By calculating the electronic structure and vibrational modes of the optimized geometry of this compound, a theoretical spectrum can be generated.

Table 2: Comparison of Predicted and Experimental Spectroscopic Data for a Related Pyrrolizinone Derivative

| Spectroscopic Technique | Predicted λmax (nm) (Computational) | Experimental λmax (nm) (Experimental) |

| UV-Vis Absorption | ~350 - 400 | 306–416 tandfonline.com |

| Fluorescence Emission | Not Typically Predicted | 465–498 (for N-methyl pyrrolyl substituents) tandfonline.com |

Note: The predicted data is an estimation based on the expected electronic transitions for this class of compounds. The experimental data is from a study on various pyrrolizin-3-one derivatives, not specifically this compound. tandfonline.com

A comparison between the theoretically predicted spectra and experimentally obtained spectra serves as a validation of the computational model. Discrepancies between the two can often be rationalized by considering solvent effects, which can be computationally modeled using methods like the Polarizable Continuum Model (PCM), or by identifying limitations in the theoretical approach. For this compound, the strong electron-donating dimethylamino group is expected to cause a significant red-shift (shift to longer wavelengths) in the UV-Vis absorption spectrum compared to the unsubstituted 3H-pyrrolizin-3-one core.

Molecular Dynamics Simulations for Dynamic Behavior

While quantum chemical calculations provide insights into static molecular properties, molecular dynamics (MD) simulations offer a view of the dynamic behavior of molecules over time. MD simulations solve Newton's equations of motion for a system of atoms, providing a trajectory that reveals how the molecule moves, vibrates, and interacts with its environment.

For this compound, an MD simulation could be used to study several dynamic phenomena:

Conformational Dynamics: To observe the rotation of the dimethylamino group and the flexibility of the pyrrolizinone ring system in a solvent environment.

Solvation Structure: To understand how solvent molecules arrange themselves around the solute molecule and the nature of the intermolecular interactions, such as hydrogen bonding.

Vibrational Motions: To visualize the atomic fluctuations and vibrational modes in real-time, complementing the information from IR and Raman spectroscopy.

Table 3: Key Parameters from a Hypothetical Molecular Dynamics Simulation of this compound

| Parameter | Description | Hypothetical Value/Observation |

| Simulation Time | The total time over which the molecular motion is simulated. | 100 nanoseconds |

| Solvent | The medium in which the molecule is simulated (e.g., water, DMSO). | Water (explicit solvent model) |

| Root-Mean-Square Deviation (RMSD) | A measure of the average distance between the atoms of the simulated molecule and a reference structure. | Low RMSD for the ring system, indicating a rigid core. |

| Radial Distribution Function (RDF) | Describes how the density of surrounding atoms varies as a function of distance from a central atom. | Peaks indicating the positions of solvent shells around the polar carbonyl and amino groups. |

Note: This table presents hypothetical parameters and expected outcomes for an MD simulation, as no specific studies on this compound were found in the cited literature.

The results of MD simulations can provide a more realistic picture of the molecule's behavior in a condensed phase, which is crucial for understanding its chemical reactivity and biological interactions.

Applications of 1 Dimethylamino 3h Pyrrolizin 3 One in Synthetic Chemistry and Materials Science

Role as a Versatile Building Block in Complex Molecule Synthesis

The pyrrolizine nucleus is the foundational skeleton for numerous natural and synthetic compounds with a wide array of biological activities. nih.gov This makes its derivatives, such as 1-(dimethylamino)-3H-pyrrolizin-3-one, valuable starting points for the synthesis of more complex molecules. The reactivity of the pyrrolizinone system allows for various chemical transformations, enabling the construction of diverse molecular frameworks. rsc.orgresearchgate.net

The pyrrolizinone core is a key precursor for constructing fused heterocyclic systems, most notably pyrrolo[3,2-d]pyrimidines. These compounds are of significant interest due to their structural analogy to purines, making them vital for medicinal chemistry applications. tandfonline.com Pyrrolo[3,2-d]pyrimidines have been developed as inhibitors for various kinases, such as human epidermal growth factor receptor 2 (HER2) and epidermal growth factor receptor (EGFR), which are important targets in cancer therapy. nih.gov

The synthesis of these fused systems often involves the reaction of a suitably functionalized pyrrole (B145914) or pyrrolizine precursor with reagents that build the pyrimidine (B1678525) ring. For instance, a common strategy involves the domino C-N coupling and hydroamination reactions of alkynylated uracils with anilines to yield pyrrolo[3,2-d]pyrimidine-2,4(3H)-diones. tandfonline.comresearchgate.net The enamine moiety in this compound makes it an ideal substrate for reactions with electrophiles, facilitating the cyclization needed to form the pyrimidine ring.

Table 1: Examples of Pyrrolo[3,2-d]pyrimidine Derivatives Synthesized from Pyrrole-based Precursors

| Compound Class | Synthetic Strategy | Key Application/Significance | Reference |

| Pyrrolo[3,2-d]pyrimidine-2,4(3H)-diones | Domino C-N coupling/hydroamination of alkynylated uracils | Fluorescent properties, potential biological activity | tandfonline.comresearchgate.net |

| Substituted Pyrrolo[3,2-d]pyrimidines | Exploration of back-pocket binders for kinases | HER2/EGFR dual inhibitors for cancer treatment | nih.gov |

| Pyrrolo[2,3-d]pyrimidines | Buchwald-Hartwig and Suzuki-Miyaura cross-coupling | CSF1R kinase inhibitors |

Molecular hybridization is a drug design strategy that combines two or more pharmacophores into a single hybrid molecule. The pyrrolizine scaffold is an attractive framework for this approach due to its inherent biological relevance and synthetic tractability. nih.gov By using this compound as a core scaffold, chemists can introduce other biologically active motifs, aiming to create hybrid compounds with improved potency or novel mechanisms of action.

Recent research has demonstrated the successful synthesis of hybrids combining the pyrrolizine nucleus with non-steroidal anti-inflammatory drugs (NSAIDs) like ibuprofen (B1674241) and ketoprofen. Similarly, molecular hybridization has been employed to merge fragments of the drug Pexidartinib with a pyrrolopyrimidine nucleus to develop new kinase inhibitors. The reactivity of the pyrrolizinone system provides the chemical handles necessary to attach these other molecular fragments.

Contributions to Ligand Design in Catalysis

While nitrogen-containing heterocycles, including pyrroles and pyridines, are extensively used as ligands in transition metal catalysis, the specific application of the this compound scaffold in this context is not widely documented in current literature. rsc.org Pyrrole-based proligands are known to coordinate with various transition metals like titanium, zirconium, and yttrium, forming catalysts for polymerization and other organic transformations. nih.gov The design of these ligands often involves creating multidentate structures that can stabilize the metal center. rsc.org

The potential for the pyrrolizinone core to act as a ligand exists, given its nitrogen and oxygen donor atoms. However, research has largely focused on other pyrrole-based ligand systems. nih.gov Therefore, the contribution of this compound to ligand design remains an area for future exploration.

Precursor for Advanced Organic Materials with Specific Electronic or Optical Properties

The dimethylamino group in this compound is a strong electron-donating group, while the carbonyl group acts as an electron-withdrawing group. This "push-pull" electronic structure is a key design feature for molecules with nonlinear optical (NLO) properties. When incorporated into a conjugated π-system, this arrangement can lead to materials with high second-order hyperpolarizabilities, which are desirable for applications in optoelectronics and photonics.

Research on pyrrolizine-3-one derivatives has shown that their photophysical properties are highly dependent on their substitution patterns. For example, the introduction of a pyrrolyl substituent can lead to large Stokes shifts (the difference between the absorption and emission maxima) and varied fluorescence quantum yields. Derivatives of this compound are therefore promising precursors for the synthesis of advanced organic dyes and functional materials. The fluorescence properties of pyrrolo[3,2-d]pyrimidine-2,4(3H)-diones, which can be synthesized from pyrrole-based precursors, are strongly influenced by substituents, with electron-donating groups like N,N-dimethylaminophenyl leading to significant bathochromic shifts and high fluorescence quantum yields. tandfonline.com

Table 2: Photophysical Properties of Substituted Pyrrolizinone and Related Derivatives

Design and Synthesis of Derivatives for Structure-Reactivity Relationship Studies

The synthesis of a variety of this compound derivatives is crucial for conducting structure-reactivity relationship (SRR) studies. By systematically modifying the pyrrolizine core and observing the impact on chemical reactivity and properties, researchers can gain a deeper understanding of the molecule's behavior. The pyrrolidine (B122466) ring and its derivatives are recognized for the ability to explore pharmacophore space efficiently due to their three-dimensional nature.

The synthesis of diversely functionalized pyrrolizines can be achieved through cascade reactions initiated by C-H bond activation, allowing for the introduction of various functional groups. researchgate.net For example, studies on the reactivity of related compounds like 1,3-dichloro-1,3-bis(dimethylamino)propenium salts with primary amines show that the reaction products are highly dependent on the structure of the amine, proceeding through different intramolecular rearrangement mechanisms. Such studies provide valuable insights into how the substitution pattern on and around the pyrrolizine core dictates reaction pathways and outcomes, which is fundamental for designing new synthetic routes and functional molecules.

Conclusion and Future Research Directions

Summary of Current Understanding and Key Achievements

The core structure of 1-(Dimethylamino)-3h-pyrrolizin-3-one is the pyrrolizin-3-one skeleton. Research into this class of compounds has established fundamental synthetic routes and explored their reactivity with various electrophiles and nucleophiles. For instance, the synthesis of the parent pyrrolizin-3-one can be achieved through methods like flash vacuum pyrolysis of pyrrol-2-ylmethylidene Meldrum's acid derivatives. researchgate.net The reactivity of the pyrrolizin-3-one system is characterized by its susceptibility to both electrophilic and nucleophilic attacks at various positions, allowing for the introduction of a range of functional groups.

While direct studies on this compound are not extensively documented in publicly available literature, the synthesis of related structures provides insights. For example, the reaction of pyrrolizine-1,3-dione with DMF acetal (B89532) yields a dimethylaminomethylene derivative, suggesting a plausible route for introducing a dimethylamino-containing substituent. researchgate.net The presence of the dimethylamino group, a strong electron-donating group, at the 1-position is expected to significantly influence the electronic properties and reactivity of the pyrrolizinone core. This substitution pattern could enhance the nucleophilicity of the heterocyclic system and modulate its biological activity, drawing parallels to other dimethylamino-substituted heterocyclic compounds that have shown interesting pharmacological properties.

Identification of Unexplored Synthetic Avenues and Methodological Challenges

The synthesis of this compound presents several unexplored avenues. A primary challenge lies in the direct and selective introduction of the dimethylamino group at the C1-position of a pre-formed 3h-pyrrolizin-3-one ring. Potential synthetic strategies that warrant investigation include:

Nucleophilic Aromatic Substitution (SNAr): Starting from a 1-halo-3h-pyrrolizin-3-one derivative, a reaction with dimethylamine (B145610) could be a viable route. The feasibility of this approach would depend on the activation of the C1-position towards nucleophilic attack.

Reductive Amination: The corresponding 1-formyl-3h-pyrrolizin-3-one could be subjected to reductive amination with dimethylamine. This would require the initial synthesis of the aldehyde precursor.

Transition-Metal Catalyzed Cross-Coupling Reactions: Buchwald-Hartwig amination of a 1-halo or 1-triflate substituted 3h-pyrrolizin-3-one with dimethylamine could offer a versatile and efficient method.

Each of these potential routes carries its own set of methodological challenges, such as regioselectivity, substrate stability under reaction conditions, and the potential for competing side reactions. Overcoming these challenges will require careful optimization of reaction parameters and potentially the development of novel catalytic systems.

Perspectives on Novel Reactivity Patterns and Unconventional Transformations

The introduction of a dimethylamino group at the 1-position is anticipated to unlock novel reactivity patterns for the 3h-pyrrolizin-3-one scaffold. The electron-donating nature of the dimethylamino group would increase the electron density of the pyrrole (B145914) ring, potentially activating it towards electrophilic substitution at other positions. This could lead to a range of unconventional transformations and the synthesis of polysubstituted pyrrolizine derivatives that are otherwise difficult to access.

Furthermore, the presence of the enamine-like moiety within the structure of this compound could enable its participation in various cycloaddition reactions, such as [4+2] and [2+2] cycloadditions, with suitable dienophiles or electrophilic alkenes. The exploration of these reactivity patterns could lead to the rapid construction of complex polycyclic frameworks with potential applications in medicinal chemistry and materials science.

Potential for Advancements in Computational and Theoretical Predictions

Computational and theoretical chemistry can play a pivotal role in accelerating the exploration of this compound. Quantum chemical calculations, such as Density Functional Theory (DFT), can be employed to predict a variety of molecular properties, including:

Geometric and Electronic Structure: Understanding the preferred conformation and the distribution of electron density is crucial for predicting reactivity.

Spectroscopic Properties: Calculation of NMR, IR, and UV-Vis spectra can aid in the characterization of the compound and its reaction products.

Reaction Mechanisms: Theoretical modeling can elucidate the transition states and energy barriers of potential synthetic routes and chemical transformations, guiding experimental design.

Moreover, in silico screening methods can be utilized to predict the potential biological activities of this compound and its derivatives, helping to prioritize synthetic targets for drug discovery programs. Such computational studies have been successfully applied to other heterocyclic systems to predict their anti-inflammatory and other pharmacological activities.

Future Impact in Advanced Organic Synthesis and Functional Material Development

The unique electronic and structural features of this compound position it as a promising building block in advanced organic synthesis. Its potential for diverse reactivity could be harnessed for the synthesis of complex natural products and novel bioactive molecules. The pyrrolizine core itself is a key structural motif in a number of alkaloids with interesting biological profiles.

In the realm of functional materials, the electron-rich nature of this compound suggests potential applications in the development of organic electronic materials. The dimethylamino group can act as a strong electron donor, making the molecule a candidate for use in:

Organic Light-Emitting Diodes (OLEDs): As a component of the emissive or charge-transport layers.

Organic Photovoltaics (OPVs): As a donor material in the active layer of solar cells.

Non-linear Optical (NLO) Materials: The push-pull electronic nature of the molecule could lead to significant NLO properties.

The exploration of these applications will require further synthetic modifications to tune the optical and electronic properties of the molecule, opening up a rich area for future research.

Q & A

Basic Research Questions

Q. What are the recommended synthetic pathways for 1-(Dimethylamino)-3H-pyrrolizin-3-one, and how can reaction efficiency be optimized?

- Methodological Answer : The synthesis of pyrrolizinone derivatives typically involves cyclocondensation of β-keto esters with amines or hydrazines under acidic or basic conditions. For example, analogous procedures described for pyrrolo[3,4-d]pyridazin-4-one derivatives (e.g., refluxing β-keto esters with hydrazine hydrate in ethanol) can be adapted . Optimization may involve varying catalysts (e.g., Fe₂O₃@SiO₂/In₂O₃ for enhanced regioselectivity) or microwave-assisted synthesis to reduce reaction time . Purity can be improved via column chromatography (silica gel, ethyl acetate/hexane) or recrystallization from dichloromethane/hexane .

Q. What spectroscopic techniques are critical for characterizing this compound?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy is essential for structural confirmation. Key signals include:

- ¹H-NMR : Resonances for the dimethylamino group (~δ 2.2–3.0 ppm, singlet) and pyrrolizinone protons (δ 5.0–6.5 ppm, multiplet) .

- ¹³C-NMR : Carbonyl signals (δ 160–180 ppm) and sp² carbons (δ 100–130 ppm) .

- IR Spectroscopy : Stretching vibrations for C=O (~1750 cm⁻¹) and tertiary amine C-N (~1250 cm⁻¹) .

High-resolution mass spectrometry (HRMS) should confirm the molecular formula (e.g., C₈H₁₁N₃O).

Q. How can researchers ensure compound stability during storage?

- Methodological Answer : Store under inert atmosphere (argon or nitrogen) at −20°C to prevent oxidation or hydrolysis. Stability testing via accelerated degradation studies (e.g., exposure to heat, light, humidity) is recommended. Analytical methods like HPLC can monitor purity over time .

Advanced Research Questions

Q. What computational strategies are effective for predicting the reactivity of this compound in nucleophilic reactions?

- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can model electrophilic sites by analyzing molecular electrostatic potential (MEP) surfaces. Frontier molecular orbital (FMO) analysis identifies HOMO-LUMO gaps, predicting reactivity toward electrophiles/nucleophiles . Software like Gaussian or ORCA is recommended for such studies.

Q. How can contradictory data on regioselectivity in pyrrolizinone functionalization be resolved?

- Methodological Answer : Contradictions often arise from solvent polarity or catalyst choice. For example, Fe₂O₃@SiO₂/In₂O₃ catalysts may favor C-5 functionalization over C-3 in polar aprotic solvents (e.g., DMF) . Systematic screening of reaction conditions (solvent, temperature, catalyst) paired with LC-MS monitoring can clarify trends. X-ray crystallography of intermediates may reveal steric or electronic biases .

Q. What are the challenges in studying the tautomeric equilibrium of this compound, and how can they be addressed?

- Methodological Answer : The compound may exhibit keto-enol tautomerism, complicating spectral interpretation. Variable-temperature NMR (VT-NMR) in DMSO-d₆ can detect equilibrium shifts by tracking proton exchange rates. Deuterium isotope effects and computational modeling (e.g., Gibbs free energy calculations) provide further insights .

Q. How can researchers design derivatives to enhance biological activity while minimizing toxicity?

- Methodological Answer : Structure-activity relationship (SAR) studies should focus on modifying the dimethylamino group (e.g., replacing with morpholino or piperazinyl moieties) and the pyrrolizinone core (e.g., halogenation at C-5). Toxicity can be assessed via in vitro cytotoxicity assays (e.g., HepG2 cells) and predictive ADMET models (e.g., SwissADME) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.